4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
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Overview
Description
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperidine ring bearing a trifluoromethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Piperidine: The introduction of the piperidine ring can be achieved through a nucleophilic substitution reaction. The pyrimidine derivative is reacted with 4-(trifluoromethyl)piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the pyrimidine ring at the 4-position, which can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the trifluoromethyl group with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce azide or thiol groups.
Scientific Research Applications
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target’s active site. The piperidine ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-[4-(trifluoromethyl)phenyl]pyrimidine: Similar structure but with a phenyl ring instead of a piperidine ring.
4-Methyl-6-[4-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Methyl-6-[4-(trifluoromethyl)morpholin-1-yl]pyrimidine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which can enhance its chemical stability, binding affinity, and selectivity for specific molecular targets. This combination of structural features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-8-6-10(16-7-15-8)17-4-2-9(3-5-17)11(12,13)14/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYUGRAQZOTXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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